(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dioxin, oxadiazole, and piperidine moieties within a single molecule provides a rich platform for exploring diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin core, which can be synthesized through the cyclization of catechol derivatives under acidic conditions. The 5-isopropyl-1,3,4-oxadiazole moiety is introduced via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The final step involves the coupling of the oxadiazole and piperidine units to the dioxin core, typically using amide bond formation reactions facilitated by coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentration, is crucial to ensure scalability and cost-effectiveness. Advanced purification techniques, including recrystallization and chromatography, are employed to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The dioxin moiety can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., EDCI, DCC). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted piperidine derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its unique combination of functional groups allows it to modulate multiple biological pathways, offering a multi-target approach to disease treatment.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxin moiety can interact with electron-rich sites, while the oxadiazole and piperidine rings can form hydrogen bonds and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-propyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Uniqueness
The uniqueness of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group on the oxadiazole ring enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic sites within proteins. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-12(2)17-20-21-18(26-17)13-7-9-22(10-8-13)19(23)16-11-24-14-5-3-4-6-15(14)25-16/h3-6,12-13,16H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSRDRZRIHMHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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